2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound is a hybrid molecule featuring a 1H-imidazole core substituted with a 4-nitrophenyl group at the 1-position, a thioether linkage at the 2-position, and an acetamide moiety terminating in a 4-(trifluoromethoxy)phenyl group. The nitro group confers strong electron-withdrawing properties, while the trifluoromethoxy substituent enhances lipophilicity and metabolic stability. Such structural motifs are common in bioactive molecules targeting enzymes or receptors requiring aromatic stacking or hydrophobic interactions .
Properties
IUPAC Name |
2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O4S/c19-18(20,21)29-15-7-1-12(2-8-15)23-16(26)11-30-17-22-9-10-24(17)13-3-5-14(6-4-13)25(27)28/h1-10H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQZTTHDUFEJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the imidazole ring, introduction of the nitrophenyl and trifluoromethoxy groups, and the final assembly into the acetamide structure. The following steps outline a common synthetic route:
- Formation of Imidazole : The imidazole ring can be synthesized by reacting appropriate precursors under acidic or basic conditions.
- Nitration : The nitrophenyl group is introduced through nitration reactions using nitric acid.
- Trifluoromethoxy Group Introduction : This step often involves using trifluoromethoxy reagents in a nucleophilic substitution reaction.
- Thioacetamide Formation : The final compound is obtained by coupling the imidazole derivative with thioacetic acid derivatives.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The presence of the imidazole ring suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial for many signaling pathways.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Inhibition Zones : The compound exhibited notable inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values in the low micromolar range, indicating effective concentration levels for bacterial inhibition.
Anticancer Activity
Preliminary studies have also evaluated the anticancer properties of this compound:
- Cell Line Studies : The compound was tested on several cancer cell lines, including breast and lung cancer cells, showing a dose-dependent inhibition of cell growth.
- Mechanistic Insights : Apoptotic assays revealed that treatment with this compound leads to increased levels of pro-apoptotic markers, suggesting its role in inducing apoptosis in cancer cells.
Case Studies
Several case studies highlight the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition against E. coli and S. aureus with MIC values < 10 µM. |
| Study B | Anticancer Activity | Showed growth inhibition in A549 lung cancer cells with IC50 values around 15 µM. |
| Study C | Enzyme Interaction | Identified as a potent inhibitor of acetylcholinesterase (AChE), with implications for neurodegenerative diseases. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Spectroscopic and Crystallographic Insights
- IR Spectroscopy :
- The target compound’s thioether group may exhibit C–S stretching vibrations near 650–700 cm⁻¹, as seen in analogous thioether-containing compounds (e.g., 9c in ) .
- Absence of C=O bands in tautomeric triazole derivatives () confirms structural conversions, a principle applicable to the target molecule’s characterization .
- NMR and Crystallography :
- highlights the dihedral angle (61.8°) between dichlorophenyl and thiazole rings, suggesting similar torsional strain in the target compound’s 4-nitrophenyl and acetamide groups .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound contains a thioacetamide backbone linked to a 4-nitrophenyl-substituted imidazole ring and a 4-(trifluoromethoxy)phenyl group. The dual nitro groups on the phenyl rings enhance electrophilicity, potentially improving interactions with biological targets like enzymes or DNA. The imidazole ring contributes to π-π stacking and hydrogen-bonding capabilities, while the trifluoromethoxy group increases metabolic stability .
Structural Comparison of Analogs
| Compound Name | Key Substituents | Biological Activity |
|---|---|---|
| Target Compound | Nitro, trifluoromethoxy | Antimicrobial, anticancer |
| N-(4-Chlorophenyl)-2-thioacetamide | Chloro substitution | Moderate antimicrobial |
| N-(4-Bromophenyl)-2-thioacetamide | Bromo substitution | Antimicrobial potential |
| Source: Adapted from structural analogs in . |
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves:
- Step 1: Condensation of 4-nitroaniline with thioglycolic acid to form the thioacetamide intermediate.
- Step 2: Cyclization with 4-(trifluoromethoxy)phenyl isocyanate under inert conditions (N₂ atmosphere) to form the imidazole ring.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization . Critical parameters include maintaining pH ~8–9 and temperatures <60°C to avoid nitro group reduction .
Q. What spectroscopic methods are used to confirm the compound’s structure and purity?
- NMR (¹H/¹³C): Assigns protons and carbons, e.g., the imidazole C-H signal at δ 7.8–8.2 ppm and trifluoromethoxy CF₃O resonance at δ 120–125 ppm in ¹³C .
- IR Spectroscopy: Confirms thioamide (C=S stretch at ~1250 cm⁻¹) and nitro groups (asymmetric NO₂ stretch at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected m/z ~452.08) .
Advanced Research Questions
Q. How can structural modifications optimize biological activity while minimizing toxicity?
SAR Insights:
- Nitro Groups: Removal reduces electrophilicity and antimicrobial efficacy (see table).
- Trifluoromethoxy vs. Methoxy: The former improves metabolic stability but may alter target selectivity .
- Imidazole Substitution: Adding electron-withdrawing groups (e.g., -CF₃) enhances DNA intercalation but increases cytotoxicity . Methodology: Use in vitro cytotoxicity assays (MTT) alongside antimicrobial testing (MIC) to balance efficacy and safety .
Q. How should researchers address contradictions in reported biological activity data?
Example: Discrepancies in anticancer activity (IC₅₀) may arise from assay conditions (e.g., cell line variability, serum concentration).
- Resolution: Standardize assays using NCI-60 cell lines and validate via orthogonal methods (e.g., apoptosis markers like Annexin V) .
- Data Normalization: Compare results against structurally similar analogs (e.g., halogen-substituted derivatives) to isolate substituent effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN). The nitro groups show strong electrostatic interactions with Arg136 .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
Q. How can synthesis yields be improved without compromising purity?
- Catalyst Optimization: Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency .
- Solvent Screening: Test polar aprotic solvents (DMF vs. DMSO) to improve intermediate solubility .
- In-line Monitoring: Implement HPLC-MS for real-time reaction tracking .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
- Broth Microdilution (CLSI Guidelines): Determine MIC against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Time-Kill Curves: Assess bactericidal kinetics at 2× MIC over 24 hours .
Q. How are pharmacokinetic parameters (e.g., logP, solubility) determined experimentally?
Q. What strategies mitigate nitro group reduction during synthesis?
- Reducing Agents: Avoid NaBH₄; use H₂/Pd-C under controlled pressure (1 atm) .
- Protection: Temporarily protect nitro groups as azides during reactive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
